molecular formula C11H12Cl2N4 B2927404 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride CAS No. 2490401-38-0

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride

Cat. No.: B2927404
CAS No.: 2490401-38-0
M. Wt: 271.15
InChI Key: PVZUKUVTMUMBFO-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine dihydrochloride is a nitrogen-containing fused heterocyclic compound with a quinoline core fused to an imidazole ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The dihydrochloride salt form enhances solubility, facilitating its application in biological studies. Synthetically, such compounds are often prepared via thermal electrocyclic reactions of oxime derivatives or through palladium-catalyzed cross-coupling strategies .

Properties

IUPAC Name

3H-imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.2ClH/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10;;/h1-4,6H,5,12H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUKUVTMUMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazoquinoline core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced imidazoquinoline derivatives.

    Substitution: Formation of various substituted imidazoquinoline derivatives.

Scientific Research Applications

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators . This mechanism is crucial for its potential use as an adjuvant in vaccines and as a therapeutic agent in immune-related conditions.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Imidazo[4,5-c]pyridine Derivatives: Compounds like 4,6-dichloroimidazo[4,5-c]pyridine (CAS 2589-12-0) share the imidazo-pyridine core but lack the quinoline extension. This reduces aromatic conjugation compared to the quinolin-2-ylmethanamine derivative, impacting electronic properties and binding affinity .
  • Imidazo[4,5-b]pyridine Derivatives: and describe {3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride, where the pyridine ring is fused at the 4,5-b position.
  • Imidazo[4,5-g]quinazolines: These derivatives (e.g., compounds 5–12 in ) replace the quinoline with a quinazoline core, introducing additional nitrogen atoms. This enhances π-stacking capabilities but may reduce metabolic stability .

Substituent Effects

  • Halogenation : Chlorination at the 4,6-positions () increases electrophilicity and reactivity toward nucleophilic substitution, whereas methyl or trifluoromethyl groups (e.g., compound 4d in ) improve lipophilicity and membrane permeability .
  • Aminoalkyl Side Chains: The methanamine group in the target compound and its analogues (e.g., ) provides a protonatable nitrogen, critical for salt formation (e.g., dihydrochloride) and solubility in aqueous media .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (HCl Salt) Purity (HPLC)
Target Compound (Dihydrochloride) C₁₀H₁₂Cl₂N₄ 267.14* High in H₂O ≥98%
{3H-Imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 Moderate ≥98%
4,6-Dichloroimidazo[4,5-c]pyridine C₆H₃Cl₂N₃ 188.01 Low (neutral) N/A
Compound 4d () C₂₄H₁₇F₃N₆O 488.43 Low (neutral) 98%

*Calculated based on and dihydrochloride stoichiometry.

Biological Activity

3H-Imidazo[4,5-c]quinolin-2-ylmethanamine; dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its unique imidazoquinoline structure lends itself to various biological activities, making it a subject of interest for researchers focusing on drug development and therapeutic applications.

  • Molecular Formula : C10H10Cl2N4
  • Molecular Weight : Approximately 243.12 g/mol
  • Solubility : Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

This compound is typically produced as a dihydrochloride salt, which enhances its solubility and stability in aqueous solutions .

Biological Activity Overview

Research indicates that compounds similar to 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine; dihydrochloride exhibit various biological activities, including:

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition : A study highlighted the development of related compounds that demonstrated potent DPP-4 inhibitory activity, which is crucial for managing type 2 diabetes mellitus. However, these compounds initially showed poor oral absorption, prompting further modifications to improve bioavailability .
  • Antitumor Activity : Similar imidazoquinoline derivatives have been investigated for their anticancer properties. Structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazoquinoline scaffold can enhance cytotoxic activity against various cancer cell lines .

Case Study 1: DPP-4 Inhibitors

In a study focused on enhancing the oral absorption of 3H-imidazo[4,5-c]quinolin-4(5H)-ones (related compounds), researchers synthesized prodrugs that showed improved plasma concentrations and significant DPP-4 inhibition in vivo. The optimized compound decreased glucose levels in Zucker fatty rats during oral glucose tolerance tests .

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer potential of thiazole-linked imidazoquinolines. The findings indicated that specific structural features were essential for enhancing activity against cancer cell lines. Notably, a compound with a methoxy group exhibited significant growth-inhibitory effects against glioblastoma and melanoma cells .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Properties
2-Amino-3-methylimidazo[4,5-f]quinolineHeterocyclic amineKnown mutagen found in cooked meats
2-Amino-5-chloro-3,4-dimethylimidazo[4,5-f]quinolineHeterocyclic amineExhibits mutagenic properties
1H-imidazo[4,5-b]pyridineHeterocyclic compoundInvestigated for anti-inflammatory effects

The unique configuration of 3H-Imidazo[4,5-c]quinolin-2-ylmethanamine; dihydrochloride may impart distinct biological activities compared to other imidazoquinolines, emphasizing its significance in drug discovery .

Q & A

Q. What are the optimal synthetic routes for 3H-imidazo[4,5-c]quinolin-2-ylmethanamine dihydrochloride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinoline precursors with hydrazine derivatives under acidic conditions. Key parameters include temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 quinoline:hydrazine). Post-synthesis purification involves recrystallization in ethanol/HCl or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Purity validation requires HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to confirm structural integrity . For dihydrochloride salt formation, stoichiometric HCl addition (2 eq.) in anhydrous ether is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm the imidazo-quinoline core. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .
  • NMR : ¹H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.8–8.5 ppm) and the methanamine sidechain (δ 3.2–3.6 ppm). ¹³C NMR confirms sp² carbons (120–150 ppm) and the aliphatic CH₂NH₂ group (45–50 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 229.1 (free base) and isotopic clusters for chlorine in the dihydrochloride form .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HeLa or HepG2 cells) to determine IC₅₀ values. Compare against positive controls (e.g., cisplatin). Antimicrobial activity can be tested via broth microdilution (MIC against E. coli and S. aureus). For mechanistic insights, use fluorescence-based assays (e.g., DNA intercalation with ethidium bromide displacement) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (serum concentration, pH, cell passage number). Standardize protocols:
  • Use identical cell lines (ATCC-validated) and passage numbers (<20).
  • Control for solvent effects (DMSO ≤0.1%).
  • Validate results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
  • Apply statistical rigor (ANOVA with post-hoc Tukey tests, n ≥ 3 replicates) .

Q. What computational strategies can predict structure-activity relationships (SAR) for imidazo-quinoline derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., Topoisomerase II). Parameterize force fields (AMBER) and validate binding poses via MD simulations (NAMD, 100 ns) .
  • QSAR : Develop 2D/3D descriptors (logP, polar surface area) with MOE or Schrodinger. Train models on datasets with ≥50 analogs (R² > 0.7, Q² > 0.5) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gap) with redox activity .

Q. How to design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells (Illumina NovaSeq, 30M reads/sample). Pathway enrichment (KEGG, GO) identifies dysregulated targets (e.g., apoptosis, DNA repair) .
  • Proteomics : SILAC labeling with LC-MS/MS quantitation (Orbitrap Fusion) to detect phosphorylation changes in kinase cascades .
  • In vivo validation : Xenograft models (NOD/SCID mice, tumor volume measurement). Dose-response studies (5–50 mg/kg, i.p.) with PK/PD analysis (plasma half-life via LC-MS) .

Key Methodological Considerations

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as imidazole intermediates are oxidation-sensitive .
  • Data Validation : Cross-reference crystallographic data (CCDC Deposition No.) with computed DFT structures to confirm tautomeric forms .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (IACUC approval) and data transparency (FAIR principles) .

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